molecular formula C25H42N7O18P3S B10777668 2-Carboxypropyl-coenzyme a

2-Carboxypropyl-coenzyme a

Cat. No.: B10777668
M. Wt: 853.6 g/mol
InChI Key: YLEVKEKTOJAHCY-UQCJFRAESA-N
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Description

2-Carboxypropyl-Coenzyme A is a small molecule that belongs to the class of organic compounds known as S-alkyl-CoAs. These are alkyl sulfides consisting of coenzyme A that carries an S-alkyl substituent. This compound is involved in various biochemical processes, particularly in metabolic pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Carboxypropyl-Coenzyme A can be achieved through chemo-enzymatic methods. One common approach involves the use of acyl-CoA dehydrogenases to convert acyl-CoAs into enoyl-CoAs. This method is particularly valuable when precursor acids are not commercially available .

Industrial Production Methods: Industrial production of this compound typically involves the enzymatic reaction of coenzyme A with specific acyl groups. The product is then purified using ion exchange chromatography. This method ensures high purity and yield, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: 2-Carboxypropyl-Coenzyme A undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions typically occur under controlled temperature and pH conditions to ensure optimal yield and selectivity .

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of carboxylic acids, while reduction can yield alcohols .

Scientific Research Applications

2-Carboxypropyl-Coenzyme A has a wide range of scientific research applications, including:

    Chemistry: It is used as a key intermediate in the synthesis of various organic compounds.

    Biology: It plays a crucial role in metabolic pathways, particularly in the citric acid cycle and fatty acid biosynthesis.

    Medicine: It is studied for its potential therapeutic applications in treating metabolic disorders.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-Carboxypropyl-Coenzyme A involves its role as a carrier of acyl groups within cells. It participates in acyl transfer reactions, which are essential for various metabolic processes. The molecular targets and pathways involved include enzymes such as acetyl-CoA synthetase and ATP citrate lyase, which regulate lipid synthesis and energy metabolism .

Comparison with Similar Compounds

    Acetyl-Coenzyme A: Involved in the synthesis and oxidation of fatty acids.

    Succinyl-Coenzyme A: Plays a role in the citric acid cycle.

    Malonyl-Coenzyme A: Involved in fatty acid biosynthesis.

Uniqueness: 2-Carboxypropyl-Coenzyme A is unique due to its specific role in certain metabolic pathways and its ability to form various derivatives through chemical reactions. This makes it a valuable compound for both research and industrial applications .

Properties

Molecular Formula

C25H42N7O18P3S

Molecular Weight

853.6 g/mol

IUPAC Name

(2R)-3-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-2-methylpropanoic acid

InChI

InChI=1S/C25H42N7O18P3S/c1-13(24(37)38)9-54-7-6-27-15(33)4-5-28-22(36)19(35)25(2,3)10-47-53(44,45)50-52(42,43)46-8-14-18(49-51(39,40)41)17(34)23(48-14)32-12-31-16-20(26)29-11-30-21(16)32/h11-14,17-19,23,34-35H,4-10H2,1-3H3,(H,27,33)(H,28,36)(H,37,38)(H,42,43)(H,44,45)(H2,26,29,30)(H2,39,40,41)/t13-,14+,17+,18+,19-,23+/m0/s1

InChI Key

YLEVKEKTOJAHCY-UQCJFRAESA-N

Isomeric SMILES

C[C@@H](CSCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)O

Canonical SMILES

CC(CSCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)C(=O)O

Origin of Product

United States

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